((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine
Overview
Description
((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine is a synthetic organic compound that features a pyrrole ring substituted with dimethyl and trifluoromethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, ((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its properties can be exploited to create materials with specific characteristics, such as improved stability or reactivity .
Mechanism of Action
The mechanism of action of ((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives and trifluoromethoxy-substituted compounds. Examples include:
- 2,5-Dimethyl-1-phenylpyrrole
- 4-(Trifluoromethoxy)phenylamine
Uniqueness
((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine is unique due to the combination of its pyrrole ring and trifluoromethoxyphenyl group. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]pyrrol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O/c1-9-7-11(8-18)10(2)19(9)12-3-5-13(6-4-12)20-14(15,16)17/h3-7H,8,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILBOLIOSMKZFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)(F)F)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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